Fmoc-D-Dab(Fmoc)-OH
Description
Significance of Diamino Acid Building Blocks in Peptide Synthesis Research
Nonproteinogenic amino acids, those not found in the canonical set of twenty protein-building amino acids, have garnered significant interest from scientific and medical communities. iris-biotech.de These atypical amino acids are not only found as fragments of complex, biologically active natural products but also serve as versatile building blocks for synthesizing novel molecules. iris-biotech.de Among these, α,β-diamino acids are of particular importance due to their prevalence as key structural elements in many bioactive compounds. iris-biotech.de
Diamino acids such as 2,4-diaminobutyric acid (Dab), the core of Fmoc-D-Dab(Fmoc)-OH, introduce an additional amino group into a peptide sequence. sigmaaldrich.com This extra functional group provides a site for modification, cyclization, or branching of the peptide chain, capabilities that are crucial for modulating the biological behavior and therapeutic properties of peptidic entities. iris-biotech.denih.gov The incorporation of these building blocks allows for the creation of peptides with enhanced stability, constrained conformations, and novel functions, driving innovation in drug development and materials science. chemimpex.com
Strategic Positioning of this compound as a Bifunctional Scaffolding Unit
This compound is strategically designed as a bifunctional scaffolding unit for use in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com A scaffold in this context is a molecular hub used to build complex, three-dimensional architectures. nih.gov The D-diaminobutyric acid core of the molecule provides two distinct attachment points: the α-amino group and the γ-amino group on the side chain.
The defining feature of this compound is that both of these amino groups are protected by identical Fmoc groups. chemimpex.com This symmetrical protection scheme makes it an ideal building block for creating symmetrically branched peptides. uni-muenchen.de After the incorporation of this unit into a growing peptide chain via its carboxyl group, the simultaneous removal of both base-labile Fmoc groups exposes two free amines. This allows for the subsequent, parallel elongation of two identical peptide chains from a single point, a powerful strategy for creating multimeric peptide structures designed to enhance binding affinity or avidity to biological targets. This compound is thus a key building block for creating complex peptide structures with high purity. chemimpex.comchemimpex.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | Nα,g-Bis-Fmoc-D-2,4-diaminobutyric acid | chemimpex.com |
| CAS Number | 1217645-10-7 | chemimpex.comwuxiapptec.com |
| Molecular Formula | C₃₄H₃₀N₂O₆ | chemimpex.comnih.gov |
| Molecular Weight | 562.6 g/mol | chemimpex.comnih.gov |
| Appearance | White crystalline powder | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Storage Temperature | 0-8 °C | chemimpex.com |
Evolution of Protection Strategies in Solid-Phase Peptide Synthesis (SPPS) Relevant to Orthogonal Functionality
The success of modern peptide synthesis, particularly SPPS, hinges on the concept of orthogonal protection. iris-biotech.de This strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others. iris-biotech.de This precise control is fundamental to the stepwise assembly of amino acids and the construction of complex peptide architectures.
The most common orthogonal combination in contemporary SPPS is the Fmoc/tBu pair. iris-biotech.de The α-amino group is temporarily protected with the base-labile Fmoc group, which is typically removed at each step of chain elongation using a piperidine (B6355638) solution. iris-biotech.de Meanwhile, reactive side-chain functionalities are protected with acid-labile groups, such as the tert-butyl (tBu) group, which remain stable during the synthesis and are removed only at the final stage during cleavage of the peptide from the resin, usually with strong acid like trifluoroacetic acid (TFA). iris-biotech.de
To enable even more complex modifications such as on-resin cyclization or branching, additional, "hyper-orthogonal" protecting groups have been developed. These groups are stable to both the base used for Fmoc removal and the acid used for tBu removal. The ability to selectively unmask a single side chain on the fully assembled, resin-bound peptide is crucial for site-specific modifications. this compound fits within this strategic framework, where its two Fmoc groups are removed under the same conditions, orthogonal to acid-labile side-chain protections on other residues in the peptide.
Table 2: Examples of Orthogonal Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal To |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Acid-labile groups (tBu, Boc, Trt) |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base-labile (Fmoc), Hydrazine-labile (Dde) |
| Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid-labile (tBu), Base-labile (Fmoc) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF | Acid-labile (tBu), Base-labile (Fmoc) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF (more stable than Dde) | Acid-labile (tBu), Base-labile (Fmoc) |
| 4-Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA in DCM) | Base-labile (Fmoc), Pd(0) catalyst |
Source for Table 2 data: iris-biotech.depeptide.com
Overview of Research Trajectories Leveraging this compound
Research trajectories leveraging this compound and its isomeric counterpart, Fmoc-L-Lys(Fmoc)-OH, are primarily focused on the synthesis of peptides with higher-order complexity for applications in drug development and diagnostics. chemimpex.comuni-muenchen.de The principal application for this symmetrically protected building block is the creation of branched peptides.
In a typical research application, this compound is incorporated into a peptide sequence during standard Fmoc-based SPPS. chemimpex.com Once coupled, treatment with piperidine removes both the α-Fmoc group and the γ-Fmoc group simultaneously. This exposes two primary amines on the resin-bound peptide. The synthesis can then proceed with the simultaneous coupling of the next amino acid to both of these amines, initiating the growth of two identical peptide chains from the Dab branching point. This strategy is employed to synthesize:
Scaffolds for Combinatorial Libraries: The branched core can be used to generate libraries where two identical peptide chains are synthesized, which can then be differentially modified at their termini.
Carrier Molecules: Branched peptide structures, sometimes referred to as peptide dendrimers, can be used as carriers for delivering therapeutic agents. uni-muenchen.de
While specific publications detailing the synthesis of a named therapeutic candidate using this compound are often proprietary, its value is well-established in the field. The use of orthogonally protected Dab derivatives, such as Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH, for creating asymmetric branches or for cyclization is also a common research trajectory, highlighting the versatility of the diaminobutyric acid scaffold in advanced peptide chemistry. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Fmoc D Dab Fmoc Oh Analogs
Optimized Synthesis of Fmoc-D-Dab(Fmoc)-OH and its Orthogonally Protected Variants
The synthesis of Fmoc-D-Dab derivatives relies on the selective protection of the α- and γ-amino groups. While the symmetrically protected this compound is a useful building block for certain applications, it is the orthogonally protected versions that offer the most synthetic flexibility. chemimpex.com These variants allow for the selective deprotection and modification of one amine while the other remains shielded, a cornerstone of modern peptide chemistry and bioconjugation. chemimpex.com
This compound : This symmetrically protected derivative serves as a fundamental building block in peptide synthesis. chemimpex.com Its preparation involves the protection of both the α- and γ-amino groups of D-2,4-diaminobutyric acid with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This ensures enhanced stability and solubility, facilitating its use in solid-phase peptide synthesis (SPPS) for creating complex peptide structures with high purity. chemimpex.com
Fmoc-D-Dab(Boc)-OH : The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group, making Fmoc-D-Dab(Boc)-OH a versatile reagent for SPPS. google.comp3bio.com An optimized, large-scale synthesis has been developed to address the technical challenges and multiple steps of previous methods. google.com This improved two-step process starts from Fmoc-Gln-OH. google.com
Step 1 : Fmoc-Gln-OH undergoes a reaction with iodobenzene (B50100) diacetate (DiPa) in a mixed solvent system (acetonitrile, ethyl acetate, and water) to yield Fmoc-Dab-OH. google.com
Fmoc-D-Dab(Mtt)-OH : The highly acid-labile 4-methyltrityl (Mtt) group offers an additional level of orthogonality. peptide.com However, research has shown that the commercially available Fmoc-Dab(Mtt)-OH building block exhibits poor coupling efficiency during SPPS. rsc.org This has been attributed to a rapid intramolecular cyclization reaction, forming a stable γ-lactam under various standard coupling conditions, which prevents its effective incorporation into a growing peptide chain. rsc.org While a multi-time, preincubation-free protocol using the coupling reagent DEPBT can achieve complete incorporation, this procedure is costly and tedious, leading researchers to suggest using alternative orthogonally protected building blocks where possible. rsc.org
Fmoc-D-Dab(ivDde)-OH : The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group. It is noted for being significantly more stable to the repetitive piperidine (B6355638) treatments used for Fmoc group removal during SPPS compared to the closely related Dde group. This enhanced stability prevents premature deprotection and potential side-chain migration. The ivDde group can be selectively cleaved using a 2% solution of hydrazine (B178648) hydrate (B1144303) in DMF. This derivative has been successfully applied in the synthesis of complex, Dab-rich cyclopeptide antibiotics like polymyxin (B74138) B1.
| Protecting Group | Structure | Cleavage Conditions | Stability | Key Features |
| Boc (tert-butyloxycarbonyl) | Mild Acid (e.g., TFA) | Stable to piperidine, hydrazine | Widely used, provides acid/base orthogonality with Fmoc. | |
| Mtt (4-Methyltrityl) | Very Mild Acid (e.g., 1% TFA in DCM) | Stable to piperidine, hydrazine, Pd(0) | Highly acid-labile; prone to lactamization in Dab derivatives. rsc.org | |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Stable to piperidine, TFA | More stable than Dde; used in complex syntheses. | |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to TFA, piperidine | Provides orthogonality for metal-catalyzed deprotection. iris-biotech.de |
Strategies for Site-Specific N-Alkylation and Methylation of Diaminobutyric Acid Derivatives
N-alkylation, particularly N-methylation, of amino acid residues is a common strategy in medicinal chemistry to enhance peptide stability, modulate receptor affinity, and improve bioavailability. uq.edu.au
Facile Synthesis of Mono- and Bis-Methylated Fmoc-Dab Derivatives
Traditional methods for synthesizing N-methylated amino acids often involve multiple protection and deprotection steps. uq.edu.au A novel and efficient methodology has been developed for the synthesis of both side-chain mono- and bis-methylated Fmoc-Dab derivatives from commercially available Fmoc-Dab(Boc)-OH. uq.edu.aunih.gov
This strategy involves the formation of a heterocyclic pyrimidine (B1678525) intermediate. uq.edu.au
Cyclization : Fmoc-Dab(Boc)-OH is reacted with formaldehyde (B43269) under optimized acidic conditions, which exclusively forms a six-membered cyclic aminal (pyrimidine) structure, with the side-chain Boc group remaining intact. uq.edu.au
Mono-methylation : This pyrimidine intermediate serves as a common building block. A reductive ring-opening of this cyclic structure using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) leads to the exclusive formation of the side-chain mono-methylated product, Fmoc-D-Dab(Me)-OH. uq.edu.au The regioselectivity is driven by the electron-depleted Fmoc-amide nitrogen, which disfavors cleavage at that position. uq.edu.au
Bis-methylation : To achieve the bis-methylated derivative, the pyrimidine intermediate is first treated with a strong acid to remove the Boc protecting group. This is followed by a reductive amination step to install the second methyl group, and a subsequent ring-opening to yield the final Fmoc-D-Dab(Me₂)-OH product. uq.edu.au
Methodologies for Introducing Alkyl Chains at the Side-Chain Amine
Beyond methylation, the introduction of longer or more complex alkyl chains at the side-chain amine is crucial for creating diverse peptide analogs. Reductive amination is a primary technique for this modification. nih.govmasterorganicchemistry.com
The general strategy involves reacting the free side-chain amine of a suitably protected Dab derivative (e.g., after selective deprotection of Fmoc-D-Dab(Boc)-OH) with an aldehyde or ketone in the presence of a reducing agent. nih.govgoogle.com
Process : The reaction proceeds via the formation of an intermediate imine (Schiff base) between the side-chain amine and the carbonyl compound, which is then reduced in situ to the secondary amine. masterorganicchemistry.com
Reagents : Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent because it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde or ketone. nih.govmasterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed. masterorganicchemistry.com
This method has been used on solid-phase to modify resin-bound peptides containing a Dab residue with an unprotected side chain, allowing for the introduction of various aromatic and heterocyclic alkyl groups. nih.gov However, care must be taken as over-alkylation to form tertiary amines can be a side reaction. nih.gov Another approach involves using activated molecular sieves to promote the N-alkylation of nosyl (Ns)-protected amino acid side chains with alkyl halides, offering a mild alternative. researchgate.net
Investigation of Side-Chain Functionalization for Advanced Applications
The side chain of Dab is a versatile handle for introducing functionalities that can serve as probes, reactive handles for bioconjugation, or elements that confer novel biological properties.
Incorporation of Azido Groups
The azide (B81097) (N₃) group is a highly valuable functional group in chemical biology. It is relatively small, stable to most peptide synthesis conditions, and serves as a key handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
The synthesis of Fmoc-D-Dab(N₃)-OH (also known as Fmoc-D-azidohomoalanine) can be achieved from Fmoc-protected glutamine (Fmoc-Gln-OH). The process involves a Hofmann rearrangement of the side-chain amide to an amine, followed by a diazo-transfer reaction to convert the resulting primary amine into an azide. A safer and more practical diazo-transfer reagent for this purpose is imidazole-1-sulfonyl azide. The resulting Fmoc-D-Dab(N₃)-OH is stable to both TFA and piperidine, making it fully compatible with standard SPPS protocols. This building block allows for the site-specific incorporation of an azide into a peptide sequence, which can then be selectively modified through click chemistry or reduced to regenerate the primary amine for further derivatization.
Attachment of Fluorescent Tags (e.g., NBD)
Attaching fluorescent tags to peptides is essential for studying peptide-protein interactions, enzyme activity, and cellular localization. The side-chain amine of Dab is an excellent site for such modifications. Nitrobenzoxadiazole (NBD) is a small, environmentally sensitive fluorophore often used for this purpose.
The labeling is typically performed by reacting the selectively deprotected side-chain amine of a Dab residue with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). This reaction involves the nucleophilic aromatic substitution of the chloride on the NBD molecule by the primary amine of the Dab side chain. This can be done either in solution with the protected amino acid or on a resin-bound peptide containing a Dab residue with a free side-chain amine. The resulting NBD-labeled peptides are used as fluorescent probes in a variety of biological assays, including kinase activity assays and as antagonists for neurokinin receptors.
Comparative Analysis of Protecting Group Orthogonality and Lability Profiles
In the synthesis of complex peptides, particularly those involving non-standard amino acids like D-2,4-diaminobutyric acid (D-Dab), the strategic use of protecting groups is paramount. The concept of "orthogonality" is central to this strategy, referring to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others. iris-biotech.depeptide.com This allows for the selective deprotection of a specific functional group for subsequent modification, such as branching, cyclization, or labeling, while the rest of the peptide remains protected. rsc.org
The most prevalent orthogonal system in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.debiosynth.com In this approach, the temporary Nα-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. iris-biotech.dealtabioscience.com The stability of the Fmoc group to acid and the stability of tBu-based groups to the basic conditions used for Fmoc removal provide true orthogonality. altabioscience.com For a building block like this compound, both protecting groups are base-labile, meaning they are not orthogonal and would be cleaved simultaneously. However, analogs where the side-chain amine is protected by a group with different lability, such as Boc, Mtt, Alloc, or ivDde, are essential for selective chemical derivatization.
Fmoc Group Cleavage Mechanism and Optimization in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of a major strategy in SPPS, valued for its stability under acidic and neutral conditions and its clean, rapid removal under mild basic conditions. altabioscience.comchempep.com Its removal is a critical, repetitive step during the elongation of the peptide chain. altabioscience.com
The cleavage mechanism is a base-catalyzed β-elimination. chempep.compublish.csiro.au The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the fluorenyl ring's C9 position. chempep.compublish.csiro.au This abstraction leads to the collapse of the carbamate (B1207046) system, releasing the free amine, carbon dioxide, and the highly chromophoric dibenzofulvene (DBF). chempep.com
Fmoc Cleavage Mechanism:
Deprotonation: A base (e.g., 20% piperidine in DMF) removes the acidic proton from the fluorene (B118485) moiety. publish.csiro.au
β-Elimination: The resulting carbanion undergoes spontaneous elimination, breaking the C-O bond of the carbamate. chempep.com
Release: This yields the deprotected N-terminal amine, CO₂, and dibenzofulvene. chempep.com
Scavenging: The liberated dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly freed amine. To prevent this side reaction, a secondary amine scavenger, such as piperidine itself, is used in excess to trap the DBF, forming a stable adduct. chempep.com
The strong UV absorbance of the DBF-piperidine adduct allows for real-time monitoring of the deprotection reaction, which is a key advantage for automated peptide synthesis. chempep.comnih.gov
Optimization and Side Reactions: While a 20% piperidine solution in N,N-dimethylformamide (DMF) is standard, optimization is sometimes necessary. altabioscience.com For sequences prone to aggregation, which can hinder both coupling and deprotection, stronger base formulations like 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF may be employed to ensure complete Fmoc removal. chempep.com However, care must be taken as prolonged exposure to basic conditions can promote side reactions. A significant side reaction, particularly for sequences containing aspartic acid, is the formation of aspartimide. chempep.comnih.gov Another potential issue at the dipeptide stage is diketopiperazine formation, where the newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support. chempep.com
Selective Removal of Side-Chain Protecting Groups (e.g., Boc, Mtt, Alloc, ivDde)
For analogs of Fmoc-D-Dab-OH, the choice of a side-chain protecting group orthogonal to Fmoc is critical for selective modification. The following groups are commonly employed on the side-chain amine of Dab, allowing for deprotection while the Nα-Fmoc group and other acid-labile side-chain groups remain intact.
Boc (tert-butyloxycarbonyl): The Boc group is a widely used acid-labile protecting group. In the context of Fmoc-SPPS, a derivative like Fmoc-D-Dab(Boc)-OH provides orthogonality. peptide.com The Nα-Fmoc group is removed with piperidine at each cycle of peptide elongation. The side-chain Boc group is stable to these conditions but can be removed during the final cleavage from the resin using a strong acid like 95% trifluoroacetic acid (TFA). iris-biotech.debiosynth.com This makes it a "permanent" protecting group in the Fmoc/tBu strategy, not suitable for selective on-resin modification, but essential for standard chain elongation.
Mtt (4-Methyltrityl): The Mtt group is a highly acid-labile protecting group, belonging to the trityl family. peptide.com Its key advantage is its hyper-lability to acid compared to tBu-based groups. The Mtt group can be selectively cleaved on the resin using a very mild solution of TFA (e.g., 1-2% TFA in dichloromethane (B109758) (DCM)) with scavengers like triisopropylsilane (B1312306) (TIS). peptide.com These conditions are mild enough to leave the Nα-Fmoc group, tBu, and other standard acid-labile groups untouched. This allows for selective deprotection of the Dab side chain for on-resin modification. However, research has shown that the building block Fmoc-D-Dab(Mtt)-OH can be problematic, exhibiting poor coupling efficiency due to a rapid intramolecular cyclization to form a lactam under various standard coupling conditions. researchgate.net
Alloc (Allyloxycarbonyl): The Alloc group offers an alternative orthogonal protection scheme. iris-biotech.de It is stable to both the acidic and basic conditions used in standard Fmoc/tBu chemistry. chempep.comiris-biotech.de Removal is achieved under neutral conditions via palladium-catalyzed allyl transfer to a scavenger, such as phenylsilane (B129415) (PhSiH₃), using a catalyst like Pd(PPh₃)₄. iris-biotech.deiris-biotech.de This unique cleavage chemistry makes the Alloc group fully orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu, Trt) protecting groups, providing a versatile tool for complex synthetic schemes. iris-biotech.de The derivative Fmoc-D-Dab(Alloc)-OH is used for this purpose. iris-biotech.de
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is a protecting group that is stable to both piperidine and TFA but is selectively removed by treatment with a dilute solution of hydrazine (e.g., 2-4% hydrazine monohydrate in DMF). iris-biotech.desigmaaldrich-jp.com This provides a third major orthogonal axis (base-labile, acid-labile, and hydrazine-labile). Derivatives like Fmoc-D-Dab(ivDde)-OH are used to introduce a selectively addressable amine. A key consideration is that hydrazine can also slowly cleave the Fmoc group. Therefore, if ivDde deprotection is performed after chain elongation is complete, the Nα-Fmoc group is often first replaced with a Boc group to prevent undesired cleavage at the N-terminus. peptide.com The progress of ivDde removal can be monitored by spectrophotometry due to a chromophoric byproduct. sigmaaldrich-jp.com
Table 1: Comparison of Side-Chain Protecting Groups for Fmoc-D-Dab(PG)-OH Analogs
| Protecting Group (PG) | Lability | Cleavage Reagents | Orthogonal To | Key Features |
| Boc | Strong Acid | 95% TFA / H₂O | Fmoc, Alloc, ivDde | Standard "permanent" side-chain protection in Fmoc-SPPS. peptide.com Removed during final cleavage. |
| Mtt | Very Mild Acid | 1-2% TFA in DCM with scavengers | Fmoc, Alloc, ivDde | Allows selective on-resin deprotection in the presence of tBu groups. peptide.com Fmoc-D-Dab(Mtt)-OH is prone to lactamization. researchgate.net |
| Alloc | Palladium (0) Catalysis | Pd(PPh₃)₄ / PhSiH₃ | Fmoc, Boc/tBu, ivDde | Fully orthogonal to acid/base labile groups. iris-biotech.de Cleavage occurs under neutral conditions. |
| ivDde | Hydrazine | 2-4% Hydrazine in DMF | Fmoc, Boc/tBu, Alloc | Provides a distinct orthogonal axis. sigmaaldrich-jp.com Hydrazine can slowly remove Fmoc. |
Fmoc D Dab Fmoc Oh in the Design and Construction of Complex Peptide Architectures
Construction of Branched Peptides and Dendrimers
Peptide dendrimers are highly branched, monodisperse macromolecules that display multiple copies of peptides on their periphery, leading to a significant enhancement of biological activity through multivalent interactions. googleapis.com The use of diamino acids like 2,4-diaminobutyric acid (Dab) is central to the construction of these complex structures. googleapis.comgoogle.com
The fundamental design principle for achieving multi-valency using Fmoc-D-Dab(Fmoc)-OH lies in its role as a symmetrical branching unit. After its incorporation into a growing peptide chain via its carboxylic acid function, the simultaneous removal of both Fmoc protecting groups exposes two primary amines. These two newly available sites can then serve as initiation points for the concurrent elongation of two new peptide chains. This process can be repeated in subsequent generations to create highly complex and perfectly branched dendritic structures. mdpi.com
This symmetrical branching approach ensures a uniform and controlled synthesis, leading to a homogenous final product. The choice of a D-amino acid core can also confer increased proteolytic stability to the resulting dendrimer compared to its L-amino acid counterpart. nih.gov The generation of these multimeric peptides can lead to enhanced receptor binding affinity and increased local concentrations of the bioactive peptide motifs, which is crucial for applications such as antimicrobial agents and vaccine development. googleapis.commdpi.com
The incorporation of this compound as a branching point follows established Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. The general procedure is outlined below:
Initial Peptide Synthesis: The linear peptide segment preceding the branch point is synthesized on a suitable solid support, such as Rink amide resin, using standard Fmoc-SPPS chemistry. dokumen.pub
Coupling of the Branching Unit: this compound is coupled to the N-terminal amine of the resin-bound linear peptide. Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) are used to facilitate the amide bond formation. dokumen.pubmdpi.com It is important to note that some protected diaminobutyric acid derivatives, such as Fmoc-Dab(Mtt)-OH, have been reported to undergo rapid lactamization during activation, which can severely impair coupling efficiency. rsc.orgnih.govrsc.org Careful selection of coupling reagents and protocols is therefore critical.
Simultaneous Deprotection: Following the successful coupling of the branching unit, the resin is treated with a standard Fmoc deprotection solution, typically 20% piperidine (B6355638) in DMF. This step removes both Fmoc groups from the α- and γ-amino positions of the Dab residue simultaneously. peptide.com
Divergent Chain Elongation: With two free amino groups now available, the subsequent coupling steps will lead to the growth of two identical peptide chains from the single branching point. This is achieved by adding a molar excess of the next activated Fmoc-protected amino acid, which will react with both amines.
Iteration for Higher Generations: To create higher-generation dendrimers, the process of coupling a branching unit (this compound or a similar molecule like Fmoc-Lys(Fmoc)-OH), deprotecting both Fmoc groups, and elongating the chains can be repeated. mdpi.com
Final Cleavage and Purification: Once the synthesis is complete, the peptide dendrimer is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIPS). dokumen.pubnih.gov The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Step | Action | Reagents/Conditions | Purpose |
| 1 | Initial Chain Synthesis | Standard Fmoc-SPPS | Assembly of the linear peptide segment. |
| 2 | Branching Unit Coupling | This compound, HBTU/DIPEA | Introduction of the symmetrical branching point. |
| 3 | Fmoc Deprotection | 20% Piperidine in DMF | Simultaneous exposure of two amino groups for branching. |
| 4 | Divergent Elongation | Fmoc-amino acid, Coupling Reagents | Symmetrical growth of two peptide chains. |
| 5 | Cleavage & Deprotection | TFA/TIPS/H₂O | Release of the final dendrimer from the resin. |
| 6 | Purification | RP-HPLC | Isolation of the pure peptide dendrimer. |
Design Principles for Multi-Valency and Increased Complexity
Development of Stapled Peptides and Other Constrained Peptidomimetics
Peptide stapling is a powerful strategy to constrain a peptide into a specific secondary structure, most commonly an α-helix, by introducing a covalent cross-link between the side chains of two amino acids. researchgate.net This conformational restriction can dramatically improve a peptide's biological properties, including target affinity, proteolytic resistance, and cell permeability. explorationpub.com While this compound itself is not directly used for stapling due to its identical protecting groups, the diaminobutyric acid scaffold is a key component in various stapling and macrocyclization strategies when equipped with orthogonal protecting groups (e.g., Fmoc-D-Dab(ivDde)-OH or Fmoc-D-Dab(Boc)-OH). dokumen.pubexplorationpub.comiris-biotech.de
A variety of chemical reactions have been employed to create the macrocyclic constraint in stapled peptides. beilstein-journals.org The integration of the Dab scaffold into these strategies requires the use of orthogonally protected derivatives that allow for selective deprotection and modification of the side-chain amine.
Hydrocarbon Stapling: This widely used technique involves the ring-closing metathesis (RCM) of two alkenyl side chains. cam.ac.uk To incorporate a Dab residue into such a staple, an orthogonally protected version like Fmoc-D-Dab(Alloc)-OH would be used. After incorporation into the peptide sequence via standard Fmoc-SPPS, the Alloc group is selectively removed, and the exposed amine is acylated with an olefin-containing carboxylic acid. This, along with another olefin-bearing amino acid at the desired position (e.g., i, i+4 or i, i+7), allows for the formation of an all-hydrocarbon staple using a ruthenium-based catalyst like the Grubbs catalyst. nih.govnih.gov
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an aryl halide, creating a biaryl bridge. libretexts.org This method has been adapted for on-resin peptide stapling. beilstein-journals.org In a typical strategy, a brominated amino acid (e.g., bromotryptophan) is incorporated at one position (e.g., i), while an amino acid with a side chain capable of carrying a boronic acid is placed at another (e.g., i+4). Diaminobutyric acid is an ideal candidate for this role. A derivative such as Fmoc-D-Dab(Alloc)-OH is incorporated into the peptide. beilstein-journals.org After the linear sequence is assembled, the Alloc group is selectively removed, and the side-chain amine is coupled with 4-carboxyphenylboronic acid. The intramolecular Suzuki-Miyaura coupling is then performed on the resin-bound peptide, typically using a palladium catalyst like Pd₂(dba)₃ with a suitable ligand (e.g., sSPhos) and base, to form the conformationally constraining biaryl staple. beilstein-journals.org
| Stapling Method | Key Reaction | Dab Derivative Role | Reagents/Catalysts | Resulting Linkage |
| Hydrocarbon Stapling | Ring-Closing Metathesis (RCM) | Carrier for an alkenyl side chain | Grubbs Catalyst (Ruthenium-based) | All-hydrocarbon bridge |
| Suzuki-Miyaura | Palladium-Catalyzed Cross-Coupling | Carrier for a boronic acid moiety | Pd₂(dba)₃, sSPhos, Base | Biaryl bridge |
The primary goal of peptide stapling is to pre-organize the peptide into a bioactive conformation, which has profound effects on its stability and structure.
Conformational Stability: By introducing a covalent brace, stapling reduces the conformational entropy of the peptide chain. This rigidification significantly enhances the peptide's resistance to proteolytic degradation by making it a poorer substrate for proteases. explorationpub.com For example, stapling can stabilize α-helical structures that would otherwise be transient in aqueous solution. explorationpub.com
Secondary Structure Induction: Stapling is a highly effective method for inducing and stabilizing α-helical secondary structures. cam.ac.uk The placement of the staple, typically between residues at positions i and i+4 or i and i+7, reinforces the helical turn. explorationpub.com Circular dichroism (CD) spectroscopy is commonly used to quantify the degree of helicity, with stapled peptides consistently showing a more pronounced α-helical signature (characteristic minima at ~208 and 222 nm) compared to their linear counterparts. mdpi.com The nature of the staple itself, whether a flexible hydrocarbon or a rigid biaryl bridge from a Suzuki-Miyaura reaction, can fine-tune the resulting conformation and stability. beilstein-journals.org For instance, lactam-stapled peptides using a Dab residue have shown stable α-helical structures. mdpi.com Similarly, triazole-stapled peptides, which can also be formed using Dab derivatives, have been shown to stabilize both α-helical and β-hairpin conformations. explorationpub.comunimi.it This enhanced structural integrity is often directly correlated with improved binding affinity to the peptide's biological target. nih.gov
Role in Bio Conjugation and Functional Material Development for Research Applications
Peptide-Drug Conjugate Research Platforms
The development of peptide-drug conjugates (PDCs) represents a promising strategy in targeted therapy, aiming to deliver potent cytotoxic agents specifically to diseased cells, thereby minimizing systemic toxicity. issuu.com In this context, diaminobutyric acid derivatives are valuable components for synthesizing these complex molecules. chemimpex.comnih.gov Research has utilized constitutional isomers such as Fmoc-D-Dab(Boc)-OH and Boc-D-Dab(Fmoc)-OH to create hairpin polyamide-drug conjugates. nih.gov These studies have revealed that the specific placement of the protecting groups on the Dab turn unit can significantly influence the resulting conjugate's properties, including alkylation specificity and reaction kinetics. nih.gov The versatility of the Dab scaffold enables its incorporation into peptide sequences that can target specific receptors or pathways, enhancing the efficacy of the conjugated drug candidate. chemimpex.com
Chemo-selective ligation is a key process in the assembly of PDCs, allowing for the precise attachment of a drug payload to a targeting peptide under mild conditions that preserve the function of both molecules. vwr.com Derivatives of diaminobutyric acid are excellent tools for this purpose. vwr.com Research into chimeric macrocyclic peptide antibiotics has employed Fmoc-D-Dab(Boc)-OH in the solid-phase peptide synthesis (SPPS) of a β-hairpin macrocycle. nih.govacs.org This synthesized peptide fragment is then joined to another bioactive peptide component through specific ligation techniques, such as amide bond formation or azide-alkyne cycloaddition. acs.org The use of orthogonally protected Dab residues in the peptide backbone provides a specific handle for conjugation, ensuring that the payload is attached at a predetermined site, which is crucial for the conjugate's therapeutic activity and pharmacological profile. nih.govrsc.org
Integration into Fluorescent Probes and Imaging Agents for Research
Fmoc-protected diaminobutyric acid derivatives are instrumental in the synthesis of fluorescent probes and imaging agents for biological research. chemimpex.commonash.edu These probes are designed to visualize and track biological processes within cells. monash.edu Researchers have successfully designed and synthesized fluorescently labeled polymyxin (B74138) analogues to investigate their localization in renal tubular cells. monash.edu These efforts involved the regioselective modification of the polymyxin structure, which contains multiple Dab residues. By using orthogonally protected building blocks like Fmoc-Dab(ivDde)-OH, a fluorescent reporter group such as dansyl can be specifically attached to the Dab side chain. monash.edu This strategic placement of the fluorophore allows the biological activity of the parent peptide to be maintained while enabling detailed imaging studies of its cellular uptake and distribution. monash.edu
| Compound | Key Application | Research Finding | Reference |
|---|---|---|---|
| Boc-D-Dab(Fmoc)-OH / Fmoc-D-Dab(Boc)-OH | Peptide-Drug Conjugates | Used to synthesize hairpin polyamide-chlorambucil conjugates; the isomeric form of the turn unit was found to impact alkylation specificity and reaction rate. | nih.gov |
| Fmoc-Dab(ivDde)-OH | Fluorescent Probes | Incorporated into polymyxin B to create a monodansylated probe for imaging localization in renal tubular cells. | monash.edu |
| Boc-Dab(Fmoc)-OH | Peptide-Quantum Dot Conjugates | Used as a building block for a palmitoylated peptide that, after ligation, facilitated the delivery of quantum dots to the cell cytosol. | rsc.org |
| Fmoc-Dab(Boc)-OH | Urea-Peptide Hybrids | Utilized in the solid-phase synthesis of urea-peptide hybrids designed as inhibitors of the VEGF-A165/NRP-1 protein complex. | mdpi.com |
Quantum dots (QDs) are semiconductor nanocrystals whose unique optical properties make them powerful tools for biomedical imaging. nih.gov To direct these QDs to specific cellular targets, they are often conjugated with peptides. nih.gov Research has demonstrated a method for the site-specific delivery of QDs into cells using modular peptides assembled via chemo-selective ligation. rsc.org In this work, the non-natural amino acid Boc-Dab(Fmoc)-OH was used as a building block during Boc-solid phase peptide synthesis to create a palmitoylated peptide. rsc.org Following synthesis and purification, this peptide was ligated to another peptide module and subsequently used to functionalize the surface of QDs. The resulting peptide-QD conjugates were successfully used for cellular imaging, with studies showing the ability of a specific conjugate to facilitate initial endocytosis and subsequent release of QDs into the cytosol of COS-1 cells. rsc.org This approach highlights the utility of protected Dab derivatives in creating sophisticated bioconjugates for advanced cellular imaging applications. rsc.org
Functionalization for Nanomaterials and Polymer Science Research
The chemical versatility of Fmoc-D-Dab(Fmoc)-OH and related compounds makes them valuable in materials science for the functionalization of nanomaterials and the synthesis of advanced polymers. chemimpex.comchemimpex.com These amino acid derivatives can be incorporated into larger structures to impart specific properties, such as charge, biocompatibility, or reactive sites for further modification. chemimpex.comuni-muenchen.de Their use is explored in creating functionalized polymers and nanomaterials intended for applications in drug delivery systems and the development of smart materials. chemimpex.comchemimpex.com Cationic polymers assembled from Fmoc/Boc-protected amino acid building blocks are one such area of research, aimed at developing defined, sequence-controlled carriers for gene delivery. uni-muenchen.de
While not strictly used for peptoids (N-substituted glycine (B1666218) oligomers), Fmoc-protected Dab derivatives are employed in the synthesis of closely related peptide-hybrid structures. mdpi.com One such example is the creation of urea-peptide hybrids designed as inhibitors for the vascular endothelial growth factor A (VEGF-A165)/neuropilin-1 (NRP-1) complex, a target in anti-angiogenic therapy. mdpi.com In the solid-phase synthesis of these hybrid molecules, Fmoc-Dab(Boc)-OH was used as one of the amino acid building blocks. mdpi.com This demonstrates the role of protected Dab derivatives in constructing non-natural backbones, bridging the gap between traditional peptides and synthetic polymers to create functional molecules with improved biological properties. mdpi.com
Self-assembling peptides and even single amino acids protected with an Fmoc group are widely researched for their ability to form hydrogels and other nanostructures. rsc.orgmdpi.comnih.gov These materials have potential applications in tissue engineering and controlled drug release. chemimpex.comnih.gov Research has shown that short peptides containing diaminobutyric acid can act as hydrogelators. rsc.org Specifically, tripeptides such as Fmoc-D-Dab-Dab-1-Nal-NH2 were found to form hydrogels and showed promise as antibacterial agents. rsc.org The incorporation of Dab residues contributes to the physicochemical properties that drive self-assembly into fibrillar networks, which then form the hydrogel matrix. rsc.org This line of research underscores the utility of Dab-containing building blocks in the bottom-up fabrication of functional biomaterials. chemimpex.comrsc.org
Conformational Studies and Structure Activity Relationship Sar Research in Designed Peptides
Influence of D-Stereoisomer Incorporation on Peptide Conformation
The substitution of a naturally occurring L-amino acid with its D-enantiomer profoundly alters the local and global conformation of a peptide. The D-configuration forces the peptide backbone into dihedral angles (φ, ψ) that are energetically unfavorable for L-residues, leading to significant structural perturbations. Incorporating a D-amino acid like the D-Dab residue from Fmoc-D-Dab(Fmoc)-OH is known to be a potent disruptor of right-handed α-helical structures. nih.gov This disruption can induce turns or kinks in the peptide backbone.
Research has demonstrated that the presence of a D-amino acid can stabilize specific turn structures, particularly β-turns. For instance, a conformational study of cyclic enkephalin analogues found that incorporating D-Dab in position 2, followed by a D-Proline, resulted in a highly stable type II' β-turn. nih.gov This turn structure rigidifies the peptide backbone, a critical factor in controlling its interaction with biological targets. nih.gov In other contexts, such as in alanine-based peptides, D-diaminobutyric acid residues have been shown to influence the conformational states, shifting them away from uniform structures and promoting bends or β-strand tendencies in different parts of the peptide. pnas.orgbiorxiv.org
The conformational impact is summarized in the table below:
| Structural Element | Typical Effect of D-Amino Acid Incorporation | Specific Example/Observation |
| α-Helix | Destabilization or disruption of right-handed helices. | Can be used to break a continuous helix or introduce a flexible hinge. nih.gov |
| β-Sheet | Can stabilize certain sheet structures or alter strand orientation. | D-amino acids can be accommodated within β-sheets, sometimes enhancing stability. |
| β-Turn | Potent inducer of specific turn types (e.g., Type I' or Type II'). | Analogues with D-Dab were found to possess a stable type II' β-turn, rigidifying the backbone. nih.gov |
| Random Coil | Can impose local order on a previously disordered chain. | The introduction of a D-residue can reduce conformational flexibility by favoring specific turn-like structures. |
Strategies for Modulating Peptide Bioactivity through Conformational Control
Controlling peptide conformation is a primary strategy for modulating biological activity. By dictating the three-dimensional arrangement of key pharmacophoric groups, researchers can enhance receptor affinity, improve selectivity, and increase metabolic stability. The use of building blocks like D-Dab is a deliberate tactic to achieve this conformational control.
A prominent area where this strategy is employed is in the design of antimicrobial peptides (AMPs). Many natural AMPs adopt an amphipathic α-helical structure to disrupt bacterial membranes, but this can also lead to the lysis of host cells, such as red blood cells (hemolysis). Structure-activity relationship studies have shown that replacing cationic L-amino acids (like L-Lysine) with D-Dab can fine-tune this behavior. In one study, replacing lysine (B10760008) with diaminobutyric acid (Dab) in a magainin 2 derivative significantly decreased the α-helix content but maintained potent antimicrobial activity while reducing hemolytic activity. researchgate.net Another comprehensive study on de novo designed AMPs for treating Acinetobacter baumannii demonstrated that systematically replacing Arg, Lys, and Orn with Dab and diaminopropionic acid (Dap) on the polar face of the helix led to a dramatic reduction in hemolytic activity—over 186-fold for Dab compared to Arg—without compromising antimicrobial efficacy. nih.gov This improved therapeutic index is a direct result of altering the peptide's conformational dynamics and its mode of interaction with different cell membranes. nih.govnih.gov
These findings illustrate a powerful strategy: using the conformational constraints imposed by a D-amino acid to decouple desired activity from undesired toxicity, thereby engineering peptides with superior therapeutic potential. mdpi.com
Advanced Analytical Techniques for Conformational Analysis of Derived Peptides
Characterizing the precise structural consequences of incorporating this compound requires a suite of advanced analytical techniques. These methods are essential for confirming the peptide's conformation and verifying its composition and purity. ijsra.net
Spectroscopic methods are primarily used to analyze the secondary and tertiary structure of the resulting peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques (like COSY, TOCSY, and NOESY) provide detailed, atom-level information about the peptide's three-dimensional structure. uzh.ch By analyzing nuclear Overhauser effects (NOEs), which identify protons that are close in space, the precise fold of the peptide, including the location of β-turns induced by the D-Dab residue, can be determined. nih.gov
Chromatographic and mass spectrometric methods are critical for confirming the identity and purity of diastereomeric peptides.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to purify the final peptide. When dealing with diastereomers (peptides differing only in the chirality of one residue), specialized chiral stationary phases (chiral columns) may be required to separate the D-amino acid-containing peptide from its all-L counterpart. mdpi.comnih.gov
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide. While enantiomers and epimers have the same mass, tandem MS (MS/MS) techniques can sometimes distinguish them based on different fragmentation patterns. unipd.it For definitive chiral analysis, a common method involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent (e.g., Marfey's reagent), and then analyzing the resulting diastereomers by LC-MS. mdpi.comnih.gov This confirms the presence and quantifies the amount of the D-amino acid.
| Technique | Information Provided | Application for D-Dab Peptides |
| Circular Dichroism (CD) | Overall secondary structure (α-helix, β-sheet, etc.). ijsra.net | Rapidly confirms the expected conformational shift (e.g., loss of helicity) upon D-Dab incorporation. |
| NMR Spectroscopy | Detailed 3D structure, inter-proton distances, and dihedral angles. uzh.ch | Elucidates the precise location of turns and backbone fold; confirms the rigidifying effect of D-Dab. nih.gov |
| Chiral HPLC | Separation of stereoisomers. nih.gov | Separates the target D-Dab peptide from any all-L peptide impurity. |
| LC-MS/MS | Molecular weight confirmation and amino acid sequence/chirality. nih.gov | Confirms peptide mass and, after hydrolysis/derivatization, verifies the incorporation of the D-Dab residue. |
Challenges and Future Perspectives in Fmoc D Dab Fmoc Oh Research
Addressing Synthetic Limitations and Scale-Up Methodologies
The synthesis and application of Fmoc-D-Dab(Fmoc)-OH are not without their difficulties, particularly concerning reaction efficiency and scalability. A primary challenge in its use during solid-phase peptide synthesis (SPPS) is the potential for intramolecular cyclization. For instance, the closely related building block, Fmoc-D-Dab(Mtt)-OH, has been shown to undergo rapid lactam formation under various standard coupling conditions, leading to poor incorporation efficiency. rsc.orgresearchgate.net This side reaction is a significant concern that necessitates careful selection of coupling reagents and protocols to avoid costly and tedious procedures. rsc.org
Another limitation is the synthetic complexity and cost associated with dual-protected amino acids. The introduction of two bulky Fmoc groups can lead to steric hindrance, potentially reducing coupling efficiency and requiring stronger or more specialized activation reagents and extended reaction times to achieve complete coupling.
From a production standpoint, scaling up the synthesis of this compound and other highly functionalized amino acid building blocks presents a significant hurdle. Traditional laboratory-scale syntheses often employ reagents and purification methods that are not economically or environmentally viable for large-scale production. Future research must focus on developing greener, more efficient, and cost-effective synthetic routes. One promising approach involves the use of temporary complexation strategies, such as using a Cu(II) complex to temporarily block certain reactive groups, allowing for selective protection of others. This method, combined with the replacement of hazardous reagents like the Jones reagent with greener alternatives such as TEMPO-mediated oxidation, has been successfully applied to the multikilogram-scale synthesis of other complex amino acid precursors. researchgate.net Adopting similar innovative strategies for D-Dab derivatives will be crucial for making these valuable building blocks more accessible for large-scale therapeutic peptide manufacturing.
Exploration of Novel Orthogonal Protecting Groups and Cleavage Reagents
The symmetrical Fmoc protection of this compound limits its utility in applications requiring selective side-chain manipulation. True progress in the field hinges on the use of orthogonal protecting groups, which can be removed under different conditions without affecting the Nα-Fmoc group or other side-chain protectors. The development and implementation of a diverse toolbox of such groups for the γ-amino function of D-Dab is a major area of ongoing research.
A variety of protecting groups orthogonal to the standard Fmoc/tBu SPPS strategy are available for the side chains of diamino acids. sigmaaldrich.com These allow for site-specific modification of the peptide while it is still attached to the solid support. For D-Dab, this enables the synthesis of complex structures like branched or cyclic peptides. sigmaaldrich.com
Commonly used orthogonal protecting groups for the side-chain amine of D-Dab include:
Boc (tert-butoxycarbonyl): Cleaved by mild acid (e.g., dilute TFA), it is orthogonal to the base-labile Fmoc group. However, its use can be complicated when acid-labile resins or other acid-sensitive protecting groups are present. oup.com
Mtt (4-Methyltrityl): This group is highly acid-labile and can be removed with very dilute TFA or hexafluoroisopropanol (HFIP), allowing for side-chain deprotection without cleaving the peptide from many common resins. sigmaaldrich.comresearchgate.net However, as mentioned, derivatives like Fmoc-D-Dab(Mtt)-OH can be prone to side reactions like lactamization. rsc.org
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This group is stable to both acids and the piperidine (B6355638) used for Fmoc removal but can be selectively cleaved using hydrazine (B178648). sigmaaldrich.comiris-biotech.deiris-biotech.de This makes it a popular choice for orthogonal protection. However, the removal of ivDde can sometimes be difficult, especially in sterically hindered or aggregated sequences. iris-biotech.de
Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions, the Alloc group offers another layer of orthogonality. sigmaaldrich.com This method is mild but can be incompatible with certain sulfur-containing amino acids.
The future in this area lies in the development of next-generation protecting groups that offer improved stability, easier cleavage, and greater orthogonality. For example, newer groups like ivDmb (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3,5-dimethylbenzyl) and MeDmb (methyl dimethylbarbituric acid) have been introduced as alternatives to ivDde, showing reduced side reactions and more reliable cleavage. iris-biotech.de Another promising protecting group is the isonicotinyloxycarbonyl (iNoc) group, which is exceptionally stable to acid but can be removed under mild reductive conditions, offering orthogonality to both Fmoc and Boc strategies. iris-biotech.de The development of "safety-catch" linkers, which are stable throughout the synthesis but can be activated for cleavage by a specific chemical reaction, also expands the possibilities for complex peptide synthesis. mdpi.com
The table below summarizes some key orthogonal protecting groups for the D-Dab side chain.
Table 1: Orthogonal Protecting Groups for D-Dab Side-Chain Amine
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Mild Acid (e.g., dilute TFA) | Acid-labile; Orthogonal to Fmoc. |
| 4-Methyltrityl | Mtt | Highly Dilute Acid (e.g., 1% TFA in DCM) | Very acid-sensitive; Allows for selective deprotection on resin. sigmaaldrich.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine (e.g., 2-4% in DMF) | Cleaved by hydrazinolysis; Stable to acid and piperidine. sigmaaldrich.comiris-biotech.de |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid- and base-labile groups. sigmaaldrich.com |
Expansion into Novel Peptide and Peptidomimetic Scaffolds
The true value of this compound and its orthogonally protected analogs is realized in their application for constructing novel and complex molecular architectures. D-Dab is a versatile component for creating structures that go beyond simple linear peptides.
One major application is in the synthesis of peptidomimetics , which are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, or receptor affinity. sigmaaldrich.com D-Dab has been incorporated into β-hairpin peptidomimetics, which are scaffolds designed to mimic protein secondary structures. uzh.ch These structures can be used to target and inhibit protein-protein or protein-RNA interactions, which are implicated in numerous diseases. uzh.ch For example, peptidomimetics containing D-Dab have been developed as potent inhibitors of interactions crucial for viral replication in HIV-1. uzh.ch
Furthermore, D-Dab derivatives are essential in the creation of spiroligomers , a class of oligomers that form stable, well-defined helical structures. In the synthesis of these complex molecules, Fmoc-D-Dab(Boc)-OH has been used as a capping unit at the end of the sequence, demonstrating its compatibility with the assembly of highly functionalized, non-natural backbones. nih.govacs.org
The future of D-Dab in this domain involves its incorporation into an even wider array of scaffolds. This includes the development of novel cyclic peptides, where the D-Dab side chain can serve as an anchor point for cyclization, and branched peptides, where entire peptide chains or other functional molecules can be grown from the side chain. Research is also moving towards using unnatural amino acids like D-Dab to create peptide-drug conjugates and bioconjugates for targeted drug delivery. The ability to precisely position a reactive handle via the D-Dab side chain is key to these advanced applications.
Integration with Modern Automated Synthesis Platforms
The progression of peptide science is intrinsically linked to advancements in synthesis technology. Modern automated peptide synthesizers, particularly those utilizing microwave irradiation, have significantly accelerated the production of complex peptides. ekb.eg The successful integration of specialized building blocks like this compound and its derivatives into these automated platforms is critical for future research and development.
Microwave-assisted peptide synthesis (MAPS) enhances coupling and deprotection efficiencies, allowing for the rapid assembly of long or difficult peptide sequences. ekb.eg Studies have shown the successful use of Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(ivDde)-OH in automated synthesizers for creating complex molecules, including DNA-binding polyamides and novel peptidomimetics. nih.govamazonaws.comrsc.org The protocols for these automated platforms often require optimization to ensure complete and efficient coupling of these specialized amino acids. For example, specific activation programs and reagents, such as HATU or HCTU, may be required to overcome the steric hindrance or lower reactivity of these building blocks. nih.govrsc.org
A significant future direction is the development of fully automated systems that can handle not only the linear assembly of peptides but also the orthogonal deprotection and on-resin modification steps. This would involve integrating automated cleavage of protecting groups like ivDde or Mtt, followed by automated coupling of molecules to the newly exposed side-chain amine. Such platforms would streamline the synthesis of complex branched and cyclic peptides, making these sophisticated molecules more readily accessible for screening and development. The development of specialized resins and linkers compatible with these automated, multi-step synthetic strategies is also an active area of research. nih.gov
Computational and Theoretical Approaches in Peptide Design and Synthesis
Computational chemistry and molecular modeling are becoming indispensable tools in modern peptide research. These theoretical approaches offer powerful methods for predicting the behavior of peptides and optimizing their synthesis, saving significant time and resources in the laboratory.
In the realm of peptide design, computational methods are used to model the three-dimensional structures of peptides containing D-Dab and to predict their interactions with biological targets. For example, molecular dynamics simulations can be used to understand how the incorporation of a D-Dab residue affects the conformation and stability of a peptide scaffold, such as a polyamide-alkylator conjugate. oup.com In a notable case, unanticipated biological differences between two polyamide conjugates were traced back to a subtle isomeric difference in the D-Dab turn unit—specifically, whether Boc-D-Dab(Fmoc)-OH or Fmoc-D-Dab(Boc)-OH was used in the synthesis. oup.com This highlights the profound impact that minor structural changes can have on molecular conformation and function, an area where computational analysis can provide critical insights.
Computational approaches are also being used to guide the design of new therapeutic peptides. By modeling the binding interface between a peptide and its target protein, researchers can rationally design modifications, such as incorporating D-Dab to introduce new interaction points or to constrain the peptide into a more active conformation. This strategy has been employed in the discovery of new-generation polymyxin (B74138) antibiotics, where computational analysis helped guide the selection of amino acid substitutions to improve activity against drug-resistant bacteria. rsc.org
Looking forward, the integration of artificial intelligence and machine learning with computational chemistry holds immense promise for accelerating peptide discovery. These advanced computational tools could be used to screen virtual libraries of D-Dab-containing peptides for desired properties, predict optimal protecting group strategies to avoid side reactions, and even design novel peptidomimetic scaffolds with tailored functions.
Q & A
Q. What are the standard protocols for incorporating Fmoc-D-Dab(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?
this compound is typically integrated into SPPS using Fmoc chemistry. Key steps include:
- Deprotection : Sequential removal of the Fmoc group using 20% piperidine in DMF (1 × 3 min, 1 × 15 min) .
- Coupling : Activation with HBTU/HOBt or BOP in the presence of DIPEA (4 equiv) for 1–2 hours. Double coupling may be required for sterically hindered residues .
- Side-chain protection : The dual Fmoc groups on Dab require careful orthogonal deprotection strategies, often involving Pd-mediated Alloc/Allyl removal or acidic cleavage .
Q. How can researchers purify this compound-containing peptides post-synthesis?
Purification involves:
Q. What analytical techniques validate the structural integrity of peptides containing this compound?
Q. How does the dual Fmoc protection on Dab influence peptide solubility and handling?
- Solubility : The hydrophobic Fmoc groups reduce aqueous solubility. Dissolve in DMF or DMSO (10–50 mM) for SPPS. For analytical use, dilute in acetonitrile/water mixtures .
- Handling : Store at 4°C in anhydrous conditions to prevent hydrolysis. Avoid prolonged exposure to basic environments (piperidine, DIPEA) to minimize premature deprotection .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in sterically demanding sequences?
- Activation reagents : Replace HBTU with COMU or Oxyma Pure for reduced racemization .
- Temperature control : Perform couplings at 0–4°C to slow reaction kinetics and improve selectivity .
- Microwave-assisted SPPS : Apply controlled microwave irradiation (50°C, 10–20 W) to enhance diffusion in swollen resins .
Q. What strategies mitigate side reactions during Fmoc removal from this compound?
Q. How do pH and hydrophobicity affect the self-assembly behavior of this compound-containing peptides?
- pH-dependent gelation : Use glucono-δ-lactone (GdL) to gradually lower pH, enabling controlled fibril formation. Hydrophobic residues (log P > 2.8) stabilize gels, while lower log P values induce syneresis .
- Mechanical properties : Rheology reveals power-law dependence (G’ ~ C¹.⁴), indicating rigid rod-like networks. Brittle failure occurs at >3–5% strain under rapid compression .
Q. How can contradictions in literature data on this compound reactivity be resolved?
- Systematic pKa analysis : Use potentiometric titration to determine side-chain pKa variations caused by Fmoc steric effects .
- Comparative HPLC-MS : Analyze batch-to-batch variability in commercial sources (e.g., Boc vs. Alloc side-chain protection) .
- Controlled degradation studies : Expose peptides to TFA/H₂O (95:5) to quantify acid-labile side reactions .
Q. What advanced techniques characterize the supramolecular interactions of this compound in hydrogels?
Q. How can researchers address low yields in macrocyclization reactions involving this compound?
- Resin-bound cyclization : Perform on-resin ring closure using BOP/DIEA (1:2 molar ratio) to minimize dimerization .
- Dilution effects : Use <0.1 mM concentrations in solution-phase cyclization to favor intramolecular reactions .
- High-pressure LC-MS : Monitor cyclization intermediates in real-time to optimize reaction quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
